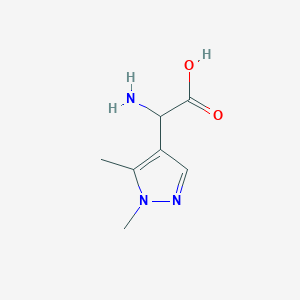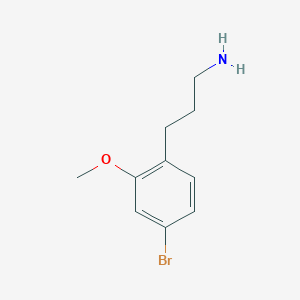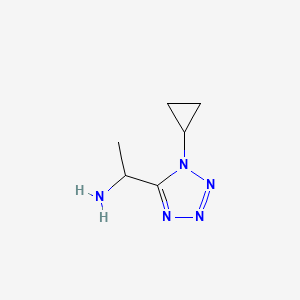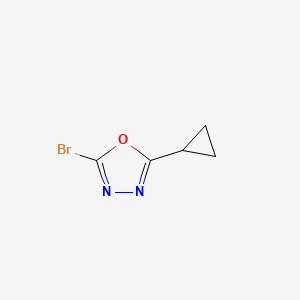![molecular formula C9H10BrN3O B1380032 8-bromo-4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one CAS No. 1539592-75-0](/img/structure/B1380032.png)
8-bromo-4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-bromo-4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one” is a chemical compound with the CAS Number: 1539592-75-0 . It has a molecular weight of 256.1 . It is in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is "8-bromo-4-methyl-1,3,4,5-tetrahydro-2H-pyrido[2,3-b][1,4]diazepin-2-one" . The InChI code is "1S/C9H10BrN3O/c1-5-2-8(14)13-7-3-6(10)4-11-9(7)12-5/h3-5H,2H2,1H3,(H,11,12)(H,13,14)" .Physical And Chemical Properties Analysis
The compound is a powder . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Regiospecific Synthesis and Structural Studies
A study by Alonso et al. (2020) describes the regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, including fluoro-substituted variants, through the reaction of 2,3-diaminopyridines with ethyl aroylacetates. The structural characterization of these compounds was conducted using X-ray crystallography, NMR spectroscopy, and computational methods, revealing insights into the conformational dynamics and electronic properties of the diazepinone ring system (Alonso et al., 2020).
Novel Synthesis Approaches
El Bouakher et al. (2011) reported a convenient synthesis method for pyrido[2,3-e][1,4]diazepine-2,5-diones, showcasing the versatility of α-amino acid methyl ester derivatives in constructing the diazepine core through condensation and cyclization reactions. This work emphasizes the synthetic flexibility in accessing various diazepine derivatives, which are of interest for further chemical and biological exploration (El Bouakher et al., 2011).
Pharmacological Applications
Research on pyrido[2,3-b][1,4]diazepines has also ventured into exploring their pharmacological potentials. Savelli et al. (1987) synthesized compounds with potential CNS activity, identifying specific diazepinone derivatives that exhibit a range of pharmacological activities in preclinical models. Their work adds to the understanding of the structural requirements for biological activity within this chemical class (Savelli et al., 1987).
Antiproliferative Activity
H. Liszkiewicz (2002) reported on the synthesis and in vitro antiproliferative activity of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanones. This study provides insights into the potential anticancer properties of pyrido[2,3-b][1,4]diazepin derivatives, highlighting the importance of this scaffold in the development of new therapeutic agents (Liszkiewicz, 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
8-bromo-4-methyl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c1-5-2-8(14)13-7-3-6(10)4-11-9(7)12-5/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRIEYBQUCZNPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C(N1)N=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1539592-75-0 |
Source


|
| Record name | 8-bromo-4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B1379956.png)
![4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1379957.png)








